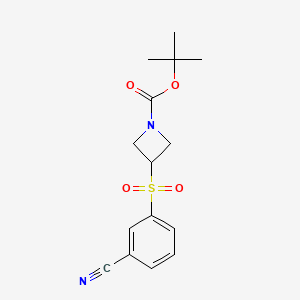
Limonexin; Shihulimonin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Limonexin involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, oxidation, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of Limonexin often involves extraction from natural sources, particularly citrus fruits. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound. Advances in biotechnological methods are also being explored to enhance the yield and efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Limonexin undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using agents such as sodium borohydride.
Substitution: Substitution reactions involving halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of Limonexin, which may have different pharmacological properties .
Scientific Research Applications
Limonexin has a wide range of scientific research applications:
Chemistry: Used as a lead compound for synthesizing new derivatives with enhanced properties.
Biology: Studied for its role in plant defense mechanisms and its impact on insect behavior.
Medicine: Investigated for its anticancer, antimicrobial, and antioxidant activities. It shows potential in treating various diseases, including cancer and diabetes.
Mechanism of Action
The mechanism of action of Limonexin involves multiple molecular targets and pathways:
Antioxidant Activity: Limonexin scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Antimicrobial Activity: Limonexin disrupts microbial cell membranes and inhibits the growth of various pathogens.
Comparison with Similar Compounds
Limonexin is compared with other similar compounds such as:
Limonin: Another citrus limonoid with similar anticancer and antioxidant properties but different molecular structure.
Nomilin: Known for its anti-obesity and anti-inflammatory effects, structurally related to Limonexin.
Obacunone: Exhibits antimicrobial and anticancer activities, similar to Limonexin but with distinct structural features.
Limonexin stands out due to its unique combination of pharmacological activities and its potential for diverse applications in various fields .
Properties
Molecular Formula |
C26H30O10 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
(2R,13R,14R,20S)-19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione |
InChI |
InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,18-20,30H,5-6,8-10H2,1-4H3/t12?,13?,15?,18?,19?,20?,23-,24-,25+,26+/m0/s1 |
InChI Key |
RTPPVNISJHFPFX-XAKOMMNUSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@]([C@@]14C(O4)C(=O)OC2C5=CC(=O)OC5O)(C(=O)CC6[C@@]37COC(=O)CC7OC6(C)C)C |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(=O)OC7O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B12439491.png)













